![molecular formula C8H8N4O2 B13510290 Methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate](/img/structure/B13510290.png)
Methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate is a heterocyclic compound that belongs to the pyrrolo[2,1-F][1,2,4]triazine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate can be achieved through several methods. One common approach involves the cyclization of aminopyrrole derivatives. For instance, the N-amination of diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate using O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine, followed by cyclization at 165°C in dimethylformamide (DMF), yields the desired bicyclic compound .
Industrial Production Methods
Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. For example, a two-vessel-operated process using pyrrole, chloramine, and formamidine acetate has been developed, achieving a 55% overall yield . This method emphasizes safety, impurity control, and scalability, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tetracyanoethylene oxide, reducing agents such as sodium hydride, and nucleophiles like ammonia . Reaction conditions vary depending on the desired product, with temperatures ranging from room temperature to 165°C and solvents like DMF and tetrahydrofuran (THF) being commonly used .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyrrolo[2,1-F][1,2,4]triazine core .
Applications De Recherche Scientifique
Methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in the development of kinase inhibitors and other bioactive molecules.
Mécanisme D'action
The mechanism of action of methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For instance, in antiviral applications, it inhibits RNA-dependent RNA polymerase, preventing viral replication . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and disrupting the viral life cycle.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolo[2,1-F][1,2,4]triazine derivatives, such as:
Remdesivir: An antiviral drug used to treat COVID-19.
Brivanib Alaninate: An antitumorigenic drug.
BMS-690514: An EGFR inhibitor in clinical trials.
Uniqueness
Methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various molecular targets makes it a valuable compound in drug development and other applications .
Propriétés
Formule moléculaire |
C8H8N4O2 |
|---|---|
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate |
InChI |
InChI=1S/C8H8N4O2/c1-14-8(13)6-3-2-5-7(9)10-4-11-12(5)6/h2-4H,1H3,(H2,9,10,11) |
Clé InChI |
WOYVPTWZXJPKRC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C2N1N=CN=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


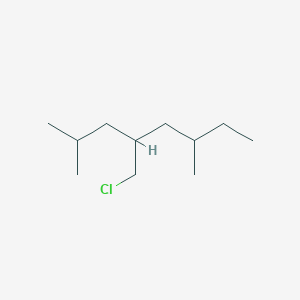


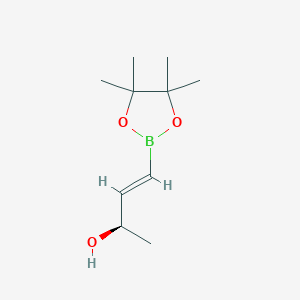
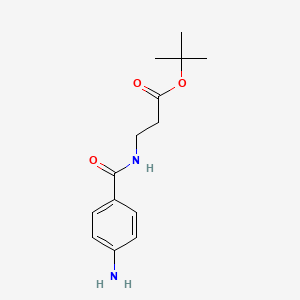
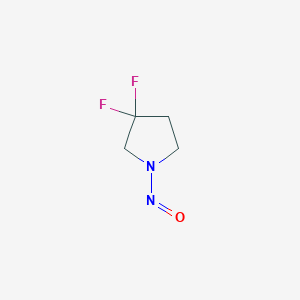
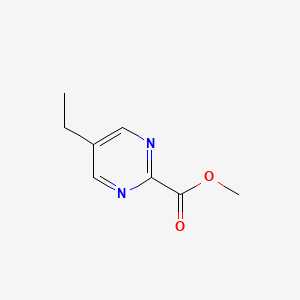
![Benzyl ((1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate](/img/structure/B13510253.png)
![2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine](/img/structure/B13510264.png)
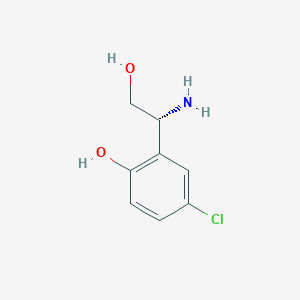
![{9,9-Difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol hydrochloride](/img/structure/B13510278.png)


![Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]Hexane-1-carboxylate](/img/structure/B13510294.png)
